molecular formula C8H10N4 B13001003 N-Ethylimidazo[1,2-b]pyridazin-6-amine

N-Ethylimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B13001003
M. Wt: 162.19 g/mol
InChI Key: HSGPNGUVHFZRHR-UHFFFAOYSA-N
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Description

N-Ethylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of an imidazo ring fused to a pyridazine ring, with an ethyl group attached to the nitrogen atom and an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridazine with ethyl isocyanate, followed by cyclization to form the imidazo ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-Ethylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amine group at the 6th position can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature50-100°C.

Major Products Formed

    Oxidation: Formation of N-ethylimidazo[1,2-b]pyridazin-6-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

N-Ethylimidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

N-ethylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C8H10N4/c1-2-9-7-3-4-8-10-5-6-12(8)11-7/h3-6H,2H2,1H3,(H,9,11)

InChI Key

HSGPNGUVHFZRHR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN2C=CN=C2C=C1

Origin of Product

United States

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